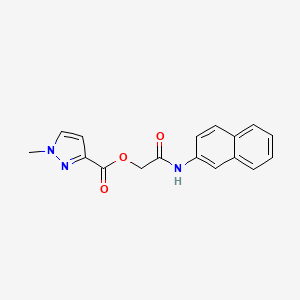![molecular formula C19H18Cl2F2N4O2S B10953225 3-(butylsulfanyl)-N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953225.png)
3-(butylsulfanyl)-N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, a butylsulfanyl group, and a difluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the butylsulfanyl and difluoromethyl groups. The final step involves the formation of the imine linkage with the furyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods.
化学反应分析
Types of Reactions
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imine linkage can produce the corresponding amine.
科学研究应用
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets. The triazole ring and the difluoromethyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Triazole derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, are well-known for their antifungal properties.
Organosulfur compounds: Compounds like sulfoxides and sulfones, which contain sulfur atoms, have diverse applications in chemistry and medicine.
Difluoromethyl compounds: Compounds with difluoromethyl groups, such as difluoromethylornithine, are used in various therapeutic applications.
Uniqueness
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H18Cl2F2N4O2S |
|---|---|
分子量 |
475.3 g/mol |
IUPAC 名称 |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C19H18Cl2F2N4O2S/c1-2-3-8-30-19-26-25-18(17(22)23)27(19)24-10-13-4-5-14(29-13)11-28-12-6-7-15(20)16(21)9-12/h4-7,9-10,17H,2-3,8,11H2,1H3/b24-10+ |
InChI 键 |
HBPDLCXHGOBVOK-YSURURNPSA-N |
手性 SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
规范 SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B10953147.png)

![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)
![N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)
![3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide](/img/structure/B10953177.png)
![N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10953179.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10953186.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953196.png)
![4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10953202.png)
![Ethyl 4-[2-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10953204.png)
![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)
![(3E)-3-[4-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10953207.png)
